1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one
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Overview
Description
1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is an organic compound that features a fluorinated phenyl group and an amino ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with (1S)-1-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)ethan-1-amine: Similar structure with a chlorine atom in addition to the fluorine.
1-(3-Fluorophenyl)ethanol: Contains a hydroxyl group instead of the amino ketone structure.
Uniqueness
1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl group and amino ketone structure make it a versatile compound for various applications.
Properties
CAS No. |
920804-01-9 |
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Molecular Formula |
C16H16FNO |
Molecular Weight |
257.30 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m0/s1 |
InChI Key |
AAHMACLFYBVAQH-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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